![molecular formula C11H15N3O2 B2960772 1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol CAS No. 924832-44-0](/img/structure/B2960772.png)
1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its applications .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .Scientific Research Applications
Heterocyclic Compound Synthesis
One research avenue explores the formation of heterocyclic compounds, such as pyrimido[1,2-a]benzimidazoles and oxazolo[3,2-a]benzimidazoles, through reactions involving 2-aminobenzimidazoles. These reactions, conducted in ethanol, result in compounds with potential biological importance, showcasing the versatility of benzimidazole derivatives in synthesizing novel heterocycles (Helene Wahe et al., 2004).
Excited-State Intramolecular Proton Transfer
Another study delves into the photophysics of benzimidazole derivatives, investigating their excited-state intramolecular proton transfer (ESIPT) mechanisms. These mechanisms are crucial for understanding the fluorescence properties of such compounds, offering insights into their application in sensing and imaging technologies (S. Vázquez et al., 2008).
Antimicrobial Activity
The antimicrobial potential of benzimidazole derivatives has been evaluated, with new compounds showing broad-spectrum activity against bacterial and fungal strains. This research underlines the role of benzimidazole frameworks in developing new antimicrobial agents (Vikas Padalkar et al., 2014).
Antitumor Compounds
Research into antitumor applications has led to the synthesis of Pd(II) and Pt(II) complexes involving benzimidazole derivatives. These complexes have shown potential as antitumor compounds, indicating the utility of benzimidazole-based ligands in medicinal chemistry (N.T. Abdel-Ghani et al., 2012).
Novel Reducing Agents
Benzimidazole derivatives have also been used to create novel reducing agents for asymmetric synthesis. These agents facilitate the reduction of prochiral ketones to chiral alcohols, highlighting their importance in organic synthesis and pharmaceutical manufacturing (D. Maiti et al., 1998).
Renewable Benzyl Alcohol Production
Furthermore, the engineering of Escherichia coli for the biosynthesis of benzyl alcohol from glucose demonstrates the potential of benzimidazole derivatives in biotechnological applications. This approach utilizes a non-natural pathway to produce an important solvent and intermediate chemical, showcasing the intersection of microbiology and chemical engineering (S. Pugh et al., 2015).
Safety And Hazards
properties
IUPAC Name |
1-[5-amino-1-(2-hydroxyethyl)benzimidazol-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-7(16)11-13-9-6-8(12)2-3-10(9)14(11)4-5-15/h2-3,6-7,15-16H,4-5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POXYBGPYHLEVED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1CCO)C=CC(=C2)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-amino-1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]ethanol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.